molecular formula C8H8Cl2N2 B169090 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 112230-20-3

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No. B169090
M. Wt: 203.07 g/mol
InChI Key: XAYHUBRYLJFUIX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the linear formula C8H7ClN2 . It has a molecular weight of 166.611 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .


Molecular Structure Analysis

The InChI code for 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is 1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a white solid .

Scientific Research Applications

  • Medicinal Chemistry

    • Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
    • It has been used in the preparation of a broad spectrum of therapeutic agents, including sedative drugs, antiviral agents, anticancer compounds, immunomodulators, and antitubercular agents .
    • Other reports indicate activity as gastric proton pump inhibitors, antifungal, antibacterial, and anxiolytic agents .
  • Material Science

    • Imidazopyridine is also useful in material science because of its structural character .
  • Synthesis of Novel Tetracyclic Derivatives

    • 2-(Chloromethyl)pyridine hydrochloride has been used in the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives .
    • The synthesis was achieved by intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions .
  • Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

    • 2-(Chloromethyl)pyridine hydrochloride was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

Future Directions

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride could be in the field of medicinal chemistry and material science.

properties

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYHUBRYLJFUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372068
Record name 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

CAS RN

112230-20-3
Record name 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
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